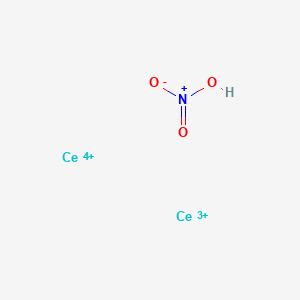

Nitric acid, cerium salt

Description

Significance and Interdisciplinary Role of Cerium Nitrate (B79036) in Modern Chemistry

The significance of cerium nitrate in modern chemistry stems from its remarkable versatility, finding applications in a wide array of fields. honrel.com It serves as a crucial catalyst in organic synthesis, facilitating numerous chemical reactions with high efficiency and control. honrel.com This catalytic prowess is indispensable in the production of pharmaceuticals and polymers. honrel.com

Beyond organic synthesis, cerium nitrate is a key precursor in the manufacturing of advanced materials. honrel.com Cerium oxide and other cerium-based materials, vital for technologies like fuel cells and advanced ceramics, are often derived from cerium nitrate. honrel.comrsc.org Its utility extends to corrosion inhibition, where it forms a protective layer on metal surfaces, significantly extending their lifespan. honrel.com Furthermore, cerium nitrate is employed as a colorant in the glass and ceramics industry, in photographic chemicals, and in the textile industry to enhance fabric durability and UV resistance. honrel.com In analytical chemistry, it serves as a reliable laboratory reagent for various tests and research purposes. honrel.com

Historical Development and Evolution of Research on Cerium Nitrate

The story of cerium nitrate is intrinsically linked to the discovery of the element cerium itself in 1803 by Jöns Jakob Berzelius and Wilhelm von Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. newworldencyclopedia.orgchemicool.com Berzelius named the new element after the asteroid Ceres. newworldencyclopedia.orgchemicool.com Early research focused on isolating and characterizing cerium and its simple salts.

A significant milestone in the history of cerium compounds was the work of Carl Gustaf Mosander, who in 1839, successfully separated lanthanum from cerium nitrate, marking a key step in differentiating the rare earth elements. arkmines.com The exploration of cerium nitrate's specific properties and applications evolved over time. For instance, potassium cerium nitrate was likely discovered by L. Th. Lange in 1861, but its correct composition with two water molecules was not accurately determined until 1911 by Jantsch & Wigdorow. encyclopedia.pub The non-linear optical properties of certain cerium nitrate salts were not discovered until 1993. encyclopedia.pub The use of ceric ammonium (B1175870) nitrate (CAN) as a versatile oxidizing agent in organic synthesis gained prominence in the latter half of the 20th century and continues to be an active area of research. acs.orgacs.org

Valence State Dynamics of Cerium in Nitric Acid Salts and its Fundamental Implications

A defining characteristic of cerium is its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric). americanelements.comwikipedia.org This dual valency is central to the chemical behavior of its nitrate salts and has profound implications for their applications. Cerium is the only lanthanide with significant aqueous and coordination chemistry in the +4 oxidation state. wikipedia.org

The cerous (+3) state is typical of most rare earth elements. americanelements.com Cerium(III) nitrate, often in its hydrated form, is a common starting material for the synthesis of other cerium compounds and materials. sigmaaldrich.com The ceric (+4) state, however, is a powerful oxidizing agent. americanelements.com The high reduction potential of Ce(IV) makes its salts, particularly ceric ammonium nitrate (CAN), highly effective one-electron oxidants in organic chemistry. acs.orgacs.org The chemistry of cerium(IV) oxidations is dominated by radical and radical cation chemistry. acs.orgacs.org This ability to readily shuttle between the +3 and +4 oxidation states is the foundation for the catalytic activity of cerium compounds in a multitude of chemical transformations, including the Belousov–Zhabotinsky reaction where cerium oscillates between these two states to catalyze the reaction. wikipedia.org

Properties

CAS No. |

17309-53-4 |

|---|---|

Molecular Formula |

CeHNO3 |

Molecular Weight |

203.129 g/mol |

IUPAC Name |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[Ce+3].[Ce+4] |

Canonical SMILES |

[N+](=O)(O)[O-].[Ce] |

Other CAS No. |

17309-53-4 |

Related CAS |

10108-73-3 (Ce(+3) salt) 13093-17-9 (Ce(+4) salt) |

Origin of Product |

United States |

Synthesis Methodologies for Cerium Nitrate and Derived Materials

Nanomaterial Synthesis Utilizing Cerium Nitrate (B79036) Precursors

Cerium Oxide Nanoparticle Fabrication

The fabrication of cerium oxide (CeO₂) nanoparticles from cerium nitrate precursors is accomplished through various synthesis methodologies. These techniques allow for the control of particle size, morphology, and physicochemical properties by manipulating reaction conditions. Common methods include hydrothermal and solvothermal synthesis, co-precipitation, sol-gel processing, microemulsion, sonochemical synthesis, and wet oxidation procedures.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are widely used methods for producing crystalline cerium oxide nanoparticles. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. nih.govscispace.com Cerium nitrate hexahydrate is a common precursor, which decomposes under these conditions to form ceria (CeO₂) nanoparticles. nih.govjos.ac.cn

The properties of the resulting nanoparticles, such as size and morphology, are influenced by several factors, including reaction temperature, time, pH, and the presence of additives or surfactants. iyte.edu.trresearchgate.net For instance, in a hydrothermal process using cerium (III) nitrate and sodium hydroxide (B78521), crystalline cubic CeO₂ nanoparticles with crystal sizes of 6.2 to 8.2 nm were synthesized at 160°C for 12 hours. jos.ac.cn The use of urea (B33335) as a precipitating agent in hydrothermal synthesis can lead to the formation of rice-grain-shaped cerium carbonate hydroxide, which upon calcination at 600°C, converts to CeO₂ while retaining its morphology. researchgate.net Different base additives like sodium hydroxide, ammonia (B1221849), and urea can also influence the particle size and shape, leading to morphologies ranging from spherical to cubic and rod-shaped. iyte.edu.troregonstate.edunih.gov

Solvothermal methods, which use organic solvents instead of water, can also control the physical properties of the nanoparticles. nih.gov Using solvents like ethanol (B145695) or ethylene (B1197577) glycol in combination with water can influence the particle shape, producing spherical or plate-like nanoparticles. nih.gov For example, a two-step solvothermal route involving the precipitation of a precursor from cerium (III) nitrate and ammonia, followed by treatment in different solvents, yielded CeO₂ particles with a narrow size distribution of 10 to 15 nm. researchgate.net The use of ethanol as a solvent was noted to reduce hard agglomeration of the nanoparticles. researchgate.net

Co-precipitation Techniques

Co-precipitation is a straightforward and cost-effective method for synthesizing cerium oxide nanoparticles. scielo.org.mxsmf.mx The process typically involves dissolving a cerium salt, such as cerium (III) nitrate hexahydrate, in a solvent and then adding a precipitating agent to induce the formation of an insoluble precursor, like cerium (III) carbonate or cerium hydroxide. nih.govscielo.org.mx This precursor is then separated, dried, and calcined at elevated temperatures to yield CeO₂ nanoparticles. nih.govsmf.mx

In a typical synthesis, an aqueous solution of cerium nitrate is mixed with a solution of a precipitating agent, such as potassium carbonate, under controlled pH. scielo.org.mxscielo.org.mx Farahmandjou et al. reported synthesizing CeO₂ nanoparticles by adding cerium (III) nitrate and potassium carbonate solutions to water to precipitate cerium (III) carbonate at a constant pH of 6. nih.govscielo.org.mx Subsequent calcination of the precipitate at 600°C resulted in spherical CeO₂ nanoparticles with an average size of about 20 nm. nih.govscielo.org.mxscielo.org.mx The morphology and degree of agglomeration of the nanoparticles can be influenced by the calcination temperature. smf.mx

The choice of precipitating agent and other reaction parameters are crucial in determining the final properties of the nanoparticles. Besides potassium carbonate, other bases like sodium hydroxide and ammonium (B1175870) hydroxide are also commonly used. nih.gov The co-precipitation method is valued for its industrial viability and the ability to produce nanoparticles with a relatively small size distribution and high purity. nih.govscielo.org.mx

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles. For CeO₂ nanoparticle synthesis, cerium nitrate hexahydrate is a frequently used precursor. nih.govmalayajournal.org The process involves the hydrolysis and condensation of the precursor in a solvent, often with the help of a stabilizing or gelling agent, to form a "sol" (a colloidal solution). nih.govmalayajournal.org Further processing leads to a "gel," a solid-like material, which is then dried and calcined to obtain the final CeO₂ nanoparticles. malayajournal.orgmdpi.com

Various agents can be used to facilitate the gel formation and to control the properties of the resulting nanoparticles. Citric acid can be used to form a gel with cerous nitrate, with ammonia solution added to facilitate the process. malayajournal.org In one study, this method produced polycrystalline CeO₂ nanoparticles with a crystallite size of 19 nm. malayajournal.org Gelatin has also been employed as a stabilizing agent. nih.govmdpi.com By varying the ratio of the cerium precursor to gelatin, the particle size can be controlled; a lower concentration of the cerium precursor relative to gelatin resulted in smaller nanoparticles, with a mean diameter of around 10 nm. mdpi.com Other biopolymers like chitosan (B1678972) and natural products such as honey have also been used as templates or gelling agents in sol-gel synthesis starting from cerium (III) nitrate. nih.govrsc.org

The sol-gel technique is favored for producing materials with high homogeneity and purity due to the molecular-level mixing of the precursors. malayajournal.org Factors such as temperature, precursor concentration, and pH significantly influence the properties of the final product. malayajournal.orgmdpi.com

Microemulsion Synthesis

Microemulsion synthesis is a method that utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. This technique creates nano-sized water droplets within the continuous oil phase, which act as nanoreactors for the synthesis of nanoparticles. It allows for excellent control over particle size, morphology, and homogeneity. nih.gov

In a typical water-in-oil (w/o) microemulsion synthesis of CeO₂ nanoparticles, an aqueous solution of cerium nitrate is dispersed in an organic solvent with the help of a surfactant. A separate microemulsion containing a precipitating agent, such as ammonium hydroxide, is then mixed with the first one. nih.gov The reaction occurs within the aqueous cores of the micelles upon their collision and coalescence. researchgate.net The resulting precipitate is then separated and calcined to form CeO₂ nanoparticles. nih.govresearchgate.net

The size of the nanoparticles can be precisely controlled by adjusting the molar ratio of water to surfactant (Rw). researchgate.net Kockrick et al. used this method with cerium nitrate, n-heptane as the oil phase, and a nonionic surfactant to produce ceria particles between 2 and 6 nm by varying the Rw ratio. researchgate.net Subsequent calcination at temperatures between 100–600 °C was performed, which also influenced the final particle size. nih.govresearchgate.net Studies have shown that the particle size is generally limited to a range of 2–21 nm with a predominantly spherical shape using this method. nih.gov

Sonochemical Synthesis Methods

Sonochemical synthesis utilizes high-frequency sound waves (ultrasound) to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can drive chemical reactions to produce nanoparticles.

For the synthesis of CeO₂ nanoparticles, cerium nitrate is often used as the cerium source. nih.govnih.gov In one method, cerium nitrate and azodicarbonamide (B1663908) were used as starting materials. nih.gov The addition of additives like ethylenediamine (B42938) or tetraalkylammonium hydroxides was found to have a significant effect on the particle size and distribution. nih.gov For example, using tetramethylammonium (B1211777) hydroxide (TMAOH) as an additive resulted in monodispersed CeO₂ nanoparticles with a mean particle size of approximately 3.3 nm. nih.gov In the absence of such additives, highly agglomerated nanoparticles were formed. nih.gov

Another approach involves the reaction of cerium nitrate hexahydrate with sodium hydroxide under ultrasonic irradiation. nih.gov A solution of cerium nitrate is mixed with a sodium hydroxide solution and then sonicated for a period, for instance, one hour at 40°C. nih.gov The resulting precipitate is then filtered and washed to obtain the CeO₂ nanoparticles. nih.gov The sonochemical method is considered an environmentally friendly approach for nanoparticle synthesis. nih.gov

Oxidation and Wet Synthesis Procedures

Wet chemical synthesis encompasses a variety of solution-based methods for producing nanoparticles, including direct oxidation. In this approach, a cerium(III) salt, such as cerium nitrate hexahydrate, is oxidized to form cerium(IV) oxide. rsc.org A common oxidizing agent for this process is hydrogen peroxide (H₂O₂), which can be used in either acidic or basic aqueous media. nih.govrsc.org The concentration of the oxidizing agent can influence the particle size of the resulting nanoceria, with a general trend of decreasing particle size with higher oxidant concentration. rsc.org

Karakoti et al. reported a wet synthesis method using cerium nitrate hexahydrate as the precursor and hydrogen peroxide as the oxidizer in both acidic and basic (with ammonia) environments. nih.gov This approach yielded CeO₂ nanoparticles with a size of 3–5 nm. nih.gov It was observed that nanoparticles synthesized in a basic medium exhibited less agglomeration compared to those made in an acidic medium. nih.gov

Wet oxidation synthesis procedures can also utilize other cerium salts as precursors, which are oxidized with H₂O₂ to form crystalline nanoceria. rsc.org These wet chemical methods are foundational and often form the basis of other techniques like precipitation and hydrothermal synthesis. They offer a versatile platform for producing ceria nanoparticles by carefully controlling parameters like pH, temperature, and reactant concentrations.

Influence of Precursor Purity and Concentration on Nanomaterial Characteristics

The purity and concentration of the cerium nitrate precursor are critical parameters that significantly influence the final characteristics of the synthesized nanomaterials, including their size, morphology, and surface properties.

Research has demonstrated a direct correlation between the initial concentration of cerium nitrate and the resulting nanoparticle size. For instance, in the synthesis of ceria (CeO₂) nanoparticles, decreasing the cerium nitrate concentration in the reaction mixture (e.g., from 0.03 mol to 0.003 mol) can lead to a reduction in nanoparticle size down to approximately 10 nm. ulaval.ca Similarly, studies on the synthesis of mixed-oxide nanoparticles, such as cerium-tin oxide (CeₓSn₁₋ₓO₂), have shown that varying the precursor concentration directly impacts particle size and the optical energy band gap. nih.gov In this system, lower concentrations of the cerium nitrate precursor resulted in smaller particle sizes (ranging from 6 to 21 nm) and a higher energy band gap, while higher concentrations produced larger particles with a smaller energy band gap. nih.gov

The concentration of cerium nitrate also affects the morphology and specific surface area of the nanostructures. In a microwave-assisted synthesis, increasing the cerium nitrate concentration caused the morphology of CeO₂ nanoparticles to change from nanorods to nanospheres. researchgate.net This increase in precursor concentration also led to a decrease in the specific surface area and the concentration of oxygen vacancies on the nanoparticle surface. researchgate.net Since properties like photocatalytic activity are linked to these characteristics, the sample synthesized with the lowest cerium nitrate concentration (0.02 M) exhibited the highest degradation efficiency for methylene (B1212753) blue. researchgate.net

Table 1: Effect of Cerium Nitrate Concentration on Nanoparticle Properties

| Nanomaterial | Synthesis Method | Cerium Nitrate Concentration Change | Observed Effect on Nanoparticle Characteristics | Reference |

|---|---|---|---|---|

| Ceria (CeO₂) | Hydrothermal | Decreased 10-fold (to 0.003 mol) | Particle size reduced to ~10 nm. | ulaval.ca |

| CeₓSn₁₋ₓO₂ | Thermal Treatment | Increased from x=0.00 to x=1.00 | Particle size increased from 6 nm to 21 nm; energy band gap decreased. | nih.gov |

| Ceria (CeO₂) | Microwave Interface | Increased | Morphology changed from nanorods to nanospheres; specific surface area and oxygen vacancy concentration decreased. | researchgate.net |

Control of Nanoparticle Morphology and Size through Synthesis Parameters

The morphology and size of nanoparticles derived from cerium nitrate can be precisely controlled by manipulating various synthesis parameters. These parameters include reaction temperature, time, pH, and the choice of solvent, all of which play a crucial role in the nucleation and growth stages of nanoparticle formation. ulaval.carsc.org

Hydrothermal and solvothermal methods are commonly used, where cerium nitrate is the precursor. By adjusting conditions, a wide array of morphologies can be achieved. For example, studies have shown that lamellar, platelet, rice, cube, and quasi-sphere shapes of ceria nanoparticles can be obtained by tuning the reagent concentration, pH, and reaction conditions in a water-ethylene (B12542467) glycol system. ulaval.canih.gov In one instance, increasing the reaction temperature was found to change the morphology of ceria nanoparticles from cubic to hexagonal. nih.gov Another study demonstrated that altering the concentration of cerium nitrate hexahydrate (from 0.45 M to 0.6 M) in a hydrothermal synthesis could shift the nanoparticle shape from spherical to nanorod to nanocube. nih.gov

The pH of the reaction medium is another powerful tool for morphological control. One study reported that the size of spherical ceria nanoparticles decreased as the synthesis pH was increased toward 12. nih.gov In a different approach using an ultrasonic-assisted hydrothermal method, nanoparticles were formed at a low pH, whereas increasing the pH led to the formation of longer nanorods. rsc.org

The choice of solvent and reaction time also has a significant impact. Rod-like and sphere-like CeO₂ particles were produced via a supercritical solvothermal method at 400°C using cerium nitrate hexahydrate in methanol (B129727), resulting in spherical particles, while using a different precursor in ethanol yielded rod-like particles. acs.org Furthermore, reaction time can be adjusted to fine-tune dimensions; for example, longer nanowires were synthesized by extending the duration of the reaction in the presence of specific surfactants. nih.gov

Table 2: Influence of Synthesis Parameters on Nanoparticle Morphology and Size

| Parameter Modified | Precursor | Synthesis Method | Change | Resulting Morphology/Size Change | Reference |

|---|---|---|---|---|---|

| Reagent Concentration | Cerium Nitrate | Hydrothermal | Varied | Control over lamellar, platelet, cube, sphere shapes. | ulaval.ca |

| Temperature | Cerium Nitrate | Precipitation | Increased | Morphology changed from cubic to hexagonal. | nih.gov |

| pH | Cerium Nitrate | Precipitation | Increased towards 12 | Decreased size of spherical nanoparticles. | nih.gov |

| Solvent | Cerium Nitrate Hexahydrate | Supercritical Solvothermal | Methanol vs. Ethanol (with CeCl₃) | Spherical vs. Rod-like particles. | acs.org |

| Precursor Concentration | Cerium Nitrate Hexahydrate | Hydrothermal | Increased (0.45 M to 0.6 M) | Shape changed from spherical to nanorod to nanocube. | nih.gov |

Role of Capping Agents, Stabilizers, and Surfactants in Nanoparticle Synthesis

Capping agents, stabilizers, and surfactants are organic or polymeric molecules that play a determinative role in the synthesis of nanoparticles from cerium nitrate precursors. mdpi.comfrontiersin.org These agents adsorb onto the surface of the growing nanoparticles, providing steric hindrance that controls their growth, prevents aggregation or agglomeration, and ensures their stability in the dispersion medium. rsc.orgfrontiersin.org

The choice of capping agent can directly influence the final size and morphology of the nanoparticles. mdpi.com For example, in a solvothermal synthesis using cerium nitrate, oleylamine (B85491) was used to produce spherical nanoparticles, while a combination of oleylamine and oleic acid as co-surfactants led to the formation of nanowires. nih.gov The use of different capping agents can lead to varying degrees of aggregation; bare CeO₂ nanoparticles tend to form large clusters, while coating with agents like polyvinylpyrrolidone (B124986) (PVP) or sodium oleate (B1233923) can result in stable, well-dispersed nanoparticles of only a few nanometers. mdpi.com

A wide variety of compounds are used as capping agents, including:

Polymers: Polyvinylpyrrolidone (PVP) and chitosan have been employed to control particle size and prevent aggregation. rsc.orgnih.gov Dextran has been used to create stable, coated nanoparticles with controlled surface charge depending on the pH. nih.gov

Surfactants: TritonX-100 has been used in the synthesis of 8–20 nm ceria nanocubes from a cerium nitrate precursor. rsc.org

Amines and Fatty Acids: Octylamine and oleylamine are common capping agents where the length of the alkyl chain and the synthesis temperature can affect nanoparticle properties like size, morphology, and the crucial Ce³⁺/Ce⁴⁺ ratio. mdpi.com

Biogenic Molecules: "Green synthesis" approaches utilize extracts from plants, such as Melastoma sp. or Datura metel, which contain phytochemicals that act as both reducing and capping agents. frontiersin.orgnih.gov These methods are considered environmentally friendly and can produce stable, functionalized nanoparticles. nih.gov

The primary function of these agents is to modulate the surface chemistry of the nanoparticles, which is crucial for their application. frontiersin.org By preventing uncontrolled growth and agglomeration, capping agents help maintain the high surface-area-to-volume ratio and unique physicochemical properties of the nanomaterials. nih.gov

Doping and Alloying Strategies for Cerium-based Nanomaterials (e.g., metal, non-metal incorporation)

Doping is a widely used strategy to modify and enhance the intrinsic properties of cerium-based nanomaterials synthesized from cerium nitrate. nih.gov By intentionally introducing foreign atoms (dopants) into the ceria crystal lattice, it is possible to alter characteristics such as the Ce³⁺/Ce⁴⁺ ratio, oxygen vacancy concentration, band gap energy, and catalytic activity. nih.govacs.org Ceria is particularly suitable for doping because the cerium ion can exist in both +3 and +4 oxidation states, allowing for the substitution of various dopant ions. nih.gov

Metal Doping: A variety of metal ions from the s, d, and f blocks of the periodic table have been used as dopants. The synthesis typically involves co-precipitation, hydrothermal, or sol-gel methods where a salt of the dopant metal is added to the cerium nitrate precursor solution. nih.govacs.org

d-Block Metals: Manganese (Mn), chromium (Cr), and cobalt (Co) are common dopants. For instance, Mn-doped ceria has shown enhanced charge transport rates. acs.org Cr-doping has been found to decrease the band gap of ceria, with 10% Cr-doped ceria exhibiting the best catalytic performance for CO oxidation. nih.gov

f-Block Metals: Doping with other rare-earth elements like Gadolinium (Gd) can influence the valence state and increase oxygen vacancies. preprints.org

s-Block Metals: Alkali and alkaline-earth metals can be introduced to alter optical and biocidal properties by acting as electron traps. nih.gov

Non-Metal Doping: Non-metal elements such as nitrogen, sulfur, and fluorine can also be incorporated into the ceria lattice, typically via calcination or hydrothermal methods. researchgate.net This type of doping has been primarily explored for applications in photocatalysis. researchgate.net

The introduction of dopants creates defects and alters the electronic structure of the ceria, which is the source of the enhanced properties. nih.gov For example, doping can create more oxygen vacancies, which are active sites for many catalytic reactions. acs.org It can also lower the band gap energy, allowing the material to absorb a wider range of light in photocatalytic applications. nih.govresearchgate.net Dual-doping with two different elements is also a strategy that can lead to further improvements in properties compared to single-element doping. researchgate.net

Synthesis of Mixed-Metal Cerium Nitrates and Composite Materials

Beyond doping, cerium nitrate is a key precursor for the synthesis of more complex materials, including mixed-metal oxides, metal-organic frameworks (MOFs), and various nanocomposites. These materials combine the properties of ceria with other compounds to create synergistic functionalities.

Mixed-Metal Oxides: These materials contain cerium and at least one other metal as integral components of the oxide structure. A straightforward method for their synthesis is the calcination of molten salt solutions. semanticscholar.org For example, Ce/Mn/Fe mixed-metal oxide nanocomposites have been prepared by mixing the nitrate salts of Ce, Mn, and Fe, melting them, and then calcining the mixture at a high temperature (e.g., 700°C). semanticscholar.org This process results in a nanocomposite where nanoparticles of manganese and iron oxides are uniformly distributed over the ceria. semanticscholar.org Similarly, CeₓSn₁₋ₓO₂ nanoparticles have been synthesized by a thermal treatment of cerium nitrate hexahydrate and tin(II) chloride dihydrate precursors. nih.gov

Cerium-Based Composites and Hybrids: Cerium nitrate is also used to create composite materials where ceria is combined with other functional materials.

Metal-Organic Frameworks (MOFs): Ce-based MOFs, such as Ce-UiO-66, can be synthesized hydrothermally using cerium nitrate hexahydrate and an organic linker like terephthalic acid. sciencepublishinggroup.com These porous structures can be further modified to create inorganic hybrids. For example, CdS/Ce-UiO-66/Ag₃PO₄ ternary nanocomposites have been prepared through multi-step processes involving ion exchange and precipitation, starting with the synthesized Ce-MOF. sciencepublishinggroup.com

Oxo Clusters: Mixed-valent cerium oxo clusters (CeOCs), such as [Ce¹⁸⁺₄Ce⁴⁺₁₀O₁₄(OH)₂(PhCO₂)₂₂(DMF)₆] (Ce₁₄), can be synthesized from cerium nitrate in an anhydrous methanol solution with sodium benzoate (B1203000). frontiersin.org The oxidation state of the initial cerium source is crucial; using H₂O₂-oxidized cerium nitrate leads to the formation of a different, larger cluster (Ce₂₄C). frontiersin.org

Coatings: A sol-gel method using cerium nitrate added to a titanium precursor solution can be used to create cerium-doped TiO₂ coatings on materials like stainless steel for enhanced corrosion protection. nih.gov

These synthesis strategies allow for the creation of a diverse range of advanced materials where the redox properties of cerium are combined with the structural, optical, or catalytic properties of other metals and compounds. semanticscholar.orgsciencepublishinggroup.com

Advanced Catalytic Applications and Mechanisms

Cerium Nitrate (B79036) as a Precursor for Cerium-based Heterogeneous Catalysts

Cerium nitrate is a widely employed precursor for the synthesis of cerium-based heterogeneous catalysts due to its high solubility and the relative ease with which it can be converted to cerium oxide (ceria, CeO₂), a material with exceptional catalytic properties. ut.ac.irresearchgate.netcambridge.org The synthesis method often dictates the final properties of the catalyst, such as surface area, particle size, and defect concentration, which in turn influence its catalytic performance. core.ac.uk Common synthesis strategies starting from cerium nitrate include precipitation, hydrothermal, and solvothermal methods. ut.ac.irresearchgate.netcambridge.orgcore.ac.uk

Cerium oxide is a cornerstone material in automotive three-way catalysts, primarily due to its high oxygen storage capacity (OSC). ut.ac.ircambridge.org This property allows it to store and release oxygen, which is critical for the efficient conversion of toxic exhaust gases like carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons into less harmful substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). cambridge.orgresearchgate.net

Researchers have utilized cerium nitrate hexahydrate as a precursor to synthesize nano-sized ceria particles for emissions control applications. ut.ac.ir The thermal decomposition of cerium nitrate under different atmospheres can influence the concentration of Ce³⁺ ions and oxygen vacancies, which are crucial for the catalytic activity. researchgate.net For instance, the catalytic activity of ceria-containing catalysts for soot oxidation is linked to their ability to produce nitrogen dioxide (NO₂), a powerful oxidant for soot. researchgate.net

The table below summarizes the effect of calcination temperature on the crystallite size of CeO₂ nanoparticles synthesized from cerium nitrate hexahydrate.

| Calcination Temperature (°C) | Crystallite Size (nm) |

| 200 | 90 |

| 600 | 28 |

| Data sourced from a study on the synthesis of nano-sized ceria particles. ut.ac.ir |

In the realm of hydrocarbon conversion and reforming, cerium-doped catalysts are of significant interest. The addition of cerium, often from a cerium nitrate precursor, to catalyst formulations can greatly enhance their activity, selectivity, and stability. acs.orgmdpi.com For example, in the dry reforming of methane (B114726) (DRM), a process that converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of hydrogen and carbon monoxide), ceria-doped nickel catalysts have shown remarkable performance. acs.orgmdpi.com

The beneficial effects of ceria in these catalysts are multifold. It can improve the dispersion of the active metal (e.g., nickel), enhance the catalyst's resistance to deactivation by carbon deposition (coking), and provide surface oxygen species that facilitate the removal of carbon deposits. acs.org The preparation method, including the use of cerium nitrate as a precursor, plays a critical role in achieving these properties. For instance, Ni-ceria nanoparticles confined in the cage-like pores of SBA-16, prepared from nickel and cerium nitrates, exhibit high stability in methane dry reforming. acs.org

The following table presents the effect of cerium doping on the performance of Ni/SBA-16 catalysts in methane dry reforming.

| Catalyst | Methane Conversion (%) | Stability |

| Ni/SBA-16 | Lower and less stable | Prone to deactivation |

| NiCe/SBA-16 | Higher and more stable | Suppressed deactivation |

| Comparative data from a study on ceria-doped Ni/SBA-16 catalysts. acs.org |

Cerium(IV) Ammonium (B1175870) Nitrate (CAN) in Homogeneous and Heterogeneous Organic Synthesis

Cerium(IV) ammonium nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a versatile and powerful one-electron oxidizing agent extensively used in organic synthesis. organic-chemistry.orgwikipedia.org It is an orange-red, water-soluble cerium salt that can oxidize a wide array of functional groups. wikipedia.orgcommonorganicchemistry.com Its utility is not limited to oxidation; it can also act as a Lewis acid catalyst in various transformations, such as the formation of carbon-nitrogen bonds. scirp.org

CAN is a go-to reagent for a multitude of oxidative transformations in organic chemistry. wikipedia.orgnih.gov It can effect the oxidation of alcohols, phenols, ethers, and C-H bonds, particularly those in benzylic positions. wikipedia.org The outcome of these reactions can often be controlled by the choice of solvent. wikipedia.org For example, alkenes can undergo dinitroxylation in a solvent-dependent manner. wikipedia.org Furthermore, CAN is employed in the synthesis of quinones from catechols and hydroquinones. wikipedia.org

The selective oxidation of specific functional groups is a cornerstone of modern organic synthesis. CAN has proven to be a highly effective reagent for the oxidation of alcohols, phenols, and ethers. wikipedia.org Primary alcohols can be oxidized to aldehydes, and under the right conditions, further to carboxylic acids. ncert.nic.inksu.edu.sa Secondary alcohols are efficiently converted to ketones. organic-chemistry.org

The oxidation of phenols with CAN can lead to the formation of quinones. wikipedia.org Ethers can also be cleaved and oxidized by CAN. wikipedia.org The mechanism of these oxidations often involves a single-electron transfer from the organic substrate to the Ce(IV) center, generating a radical cation that then undergoes further reaction.

The table below provides examples of the selective oxidation of various functional groups using CAN.

| Substrate | Functional Group | Product |

| Secondary Alcohol | Hydroxyl (-OH) | Ketone |

| Benzylic Alcohol | Hydroxyl (-OH) | Aldehyde |

| Hydroquinone | Phenolic Hydroxyl (-OH) | Quinone |

| Based on general reactivity of CAN. organic-chemistry.orgwikipedia.org |

The activation and functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry. acs.org While not as common as its use in oxidizing heteroatom-containing functional groups, CAN can participate in C-H activation, particularly for benzylic C-H bonds. wikipedia.org The mechanism of C-H activation by transition metal complexes can follow several pathways, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation (CMD). youtube.com

The CMD pathway is particularly relevant for high-valent late transition metals and involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously with deprotonation by a base. wikipedia.org While CAN itself is a one-electron oxidant, its role in C-H functionalization can be part of a broader catalytic cycle. The initial oxidation by CAN can generate a reactive intermediate that then participates in a C-H activation step. For example, photoelectrochemical systems have been developed where the oxidation of organic substrates, including C-H activation, can be achieved. nih.gov

Oxidative Transformations of Diverse Organic Substrates

Radical and Radical Cation Chemistry Mediated by Ce(IV)

The chemistry of Ce(IV) oxidants is dominated by the formation of radical and radical cation intermediates. nih.govlehigh.edu The process begins with a single-electron transfer from an organic substrate to the Ce(IV) center, reducing it to Ce(III) and generating a radical cation. nih.gov This intermediate's intrinsic properties can then be exploited to drive a multitude of bond-forming reactions. nih.gov The stability and subsequent reaction pathways of these radical cations are often influenced by the solvent system. nih.govacs.orgnih.gov

For instance, studies on the Ce(IV)-initiated oxidation of β-dicarbonyl compounds have shown that the reaction rate is dependent on solvent polarity, with methanol (B129727) significantly accelerating the decay of the radical cation intermediate compared to acetonitrile (B52724) or methylene (B1212753) chloride. nih.govacs.orgnih.gov In methanol, the solvent actively participates in the deprotonation of the intermediate, leading to a more ordered transition state. nih.govacs.org This understanding of solvent effects is crucial for controlling reaction outcomes and suppressing undesired pathways. nih.gov The remarkable stability of some radical cations, such as those derived from glycals, makes them excellent substrates for Ce(IV)-mediated radical reactions, allowing for the addition of electrophilic radicals. acs.org

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Cerium(IV) ammonium nitrate is a highly effective reagent for promoting both intermolecular and intramolecular carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. organic-chemistry.orgrsc.org This is typically achieved through the oxidative addition of electrophilic radicals to alkenes. organic-chemistry.orgscispace.com

Carbon-Carbon Bond Formation: CAN facilitates the oxidative addition of 1,3-dicarbonyl compounds to various alkenes, leading to the synthesis of important cyclic structures like dihydrofurans. acs.orgrsc.org It can also induce the cyclodimerization of styrenes to produce 1-amino-4-aryltetralin derivatives and mediate the oxidative ring expansion of methylenecyclopropanes to yield cyclobutanones. organic-chemistry.org These reactions often proceed under mild conditions with yields superior to those achieved with other oxidants like manganese(III) acetate (B1210297). rsc.org

Carbon-Heteroatom Bond Formation: CAN is also instrumental in forming bonds between carbon and heteroatoms such as nitrogen, sulfur, and halogens. scispace.comthieme-connect.de A common strategy involves the oxidation of a heteroatom anion by CAN to generate a heteroatom-centered radical, which then adds to an alkene or alkyne. scispace.com For example, the oxidation of sodium azide (B81097) with CAN produces azide radicals, which can be trapped by olefins to form α-azido-β-nitratoalkanes. scispace.com Similarly, CAN can catalyze the iodination of uracil (B121893) nucleosides and pyrazoles. scispace.com These methods provide valuable pathways for introducing functional groups into organic molecules. organic-chemistry.orgscispace.com

Table 1: Examples of CAN-Mediated Bond-Forming Reactions

| Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|

| C-C Bond Formation | 1,3-Dicarbonyls + Alkenes | Dihydrofurans | Facile oxidative addition. acs.orgrsc.org |

| C-C Bond Formation | Styrenes | 1-Amino-4-aryltetralins | One-pot cyclodimerization. organic-chemistry.org |

| C-N Bond Formation | Alkenes + Sodium Azide | α-Azido-β-nitratoalkanes | Addition of azide radical. scispace.com |

| C-I Bond Formation | Pyrazoles + Iodine | Iodinated Pyrazoles | Regioselective iodination. scispace.com |

| C-S Bond Formation | Alkenes + Aryl Sulfinates | Vinyl Sulfones | Mediated reaction with sodium iodide. organic-chemistry.org |

Catalysis of Multicomponent and Cyclization Reactions (e.g., Biginelli, Aza-Michael)

Cerium nitrate compounds are effective catalysts for multicomponent reactions (MCRs), which are highly efficient processes for building complex molecules in a single step. acs.orgnih.gov

Biginelli Reaction: Cerium(III) nitrate hexahydrate and Ceric ammonium nitrate have been shown to catalyze the three-component Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govjofamericanscience.orgbanglajol.info These compounds are of significant pharmacological interest. nih.gov The cerium catalyst acts as a Lewis acid, activating an acyl imine intermediate for nucleophilic attack, followed by cyclization and dehydration. nih.govresearchgate.net This catalytic approach often works under mild, solvent-free conditions, offering excellent yields and simple work-up procedures. nih.govjofamericanscience.orgbohrium.com

Aza-Michael Reaction: Ceric ammonium nitrate efficiently catalyzes the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This reaction, which forms a carbon-nitrogen bond, is crucial for synthesizing β-amino carbonyl compounds, important precursors for amino acids and alkaloids. thieme-connect.com The reaction can be performed in water using only a small catalytic amount (3 mol%) of CAN, making it an environmentally friendly method that provides very good yields in short reaction times. organic-chemistry.orgthieme-connect.comthieme-connect.com

Other Multicomponent Reactions: CAN has also been used to catalyze one-pot, five-component reactions to create functionalized tetrahydropyridines. acs.orgnih.govacs.org In these complex transformations, CAN serves as a Lewis acid catalyst to facilitate a cascade of reactions including the formation of β-enaminones and imines, followed by a Mannich-type addition. acs.org These methods are highly atom-economic and provide access to pharmacologically relevant heterocyclic structures. acs.orgnih.govnih.gov

Applications as a Deprotection Reagent

Ceric ammonium nitrate is a widely used reagent for the cleavage of various protecting groups in organic synthesis, particularly for alcohols. thermofisher.comaksci.com It is especially effective for removing electron-rich benzyl (B1604629) ethers.

Specifically, CAN is used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers. wikipedia.org The reaction requires two equivalents of CAN for each equivalent of the protected alcohol. The process releases the free alcohol, while the protecting group is oxidized to the corresponding benzaldehyde. wikipedia.org The mechanism involves a single-electron transfer from the electron-rich aromatic ring of the protecting group to the Ce(IV) ion. researchgate.net

CAN has also been used for the selective deprotection of silyl (B83357) ethers. acs.org When supported on silica (B1680970) gel, CAN can rapidly and selectively cleave trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) groups from protected nucleosides. acs.org The solid-supported reagent can also selectively remove tert-butyldimethylsilyl (TBDMS) groups from primary hydroxyls in the presence of secondary ones. acs.org This chemoselectivity makes CAN a valuable tool in the complex synthesis of polyfunctional molecules like nucleosides. acs.orgacs.org

Table 2: Deprotection Reactions Using Ceric Ammonium Nitrate (CAN)

| Protecting Group | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| p-Methoxybenzyl (PMB) | Alcohols | Oxidative cleavage to alcohol and p-methoxybenzaldehyde. | wikipedia.org |

| 3,4-Dimethoxybenzyl | Alcohols | Similar to PMB, effective for electron-rich ethers. | wikipedia.org |

| Trityl (Tr), MMTr, DMTr | Nucleosides | Rapid cleavage with CAN on silica gel. | acs.org |

| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohols | Selective removal from primary vs. secondary positions. | acs.org |

Cerium Nitrate Derivatives in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are powerful methods for water treatment that rely on the in-situ generation of highly reactive chemical oxidants, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals. researchgate.net Cerium-based materials, often synthesized from cerium nitrate precursors, are effective catalysts in several AOPs due to the reversible Ce(III)/Ce(IV) redox couple. researchgate.netaloki.hu

Fenton-like and Photo-Fenton Catalysis with Cerium Oxide

The classic Fenton reaction uses iron salts to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. Cerium oxide (CeO₂) can act as a "Fenton-like" catalyst, offering distinct advantages. The process is activated by the presence of Ce³⁺ sites on the ceria surface. cnr.it These sites can be induced by exposing CeO₂ to sunlight, which creates oxygen vacancies. cnr.it

In the Fenton-like process, H₂O₂ complexes with surface Ce³⁺ sites, leading to its decomposition into •OH radicals. cnr.itscielo.br The introduction of light (photo-Fenton) enhances this process. researchgate.net Solar irradiation not only helps generate more Ce³⁺ active sites but can also promote the reduction of Ce⁴⁺ back to Ce³⁺, sustaining the catalytic cycle. cnr.it This synergistic effect makes the solar photo-Fenton reaction with ceria particularly effective for degrading persistent organic pollutants. cnr.itacs.org CeO₂-based catalysts have demonstrated high activity and stability in the degradation of dyes and other contaminants. scielo.brresearchgate.net

Persulfate Activation by Cerium-based Catalysts

Persulfate (S₂O₈²⁻) is a precursor to the sulfate radical (SO₄⁻•), a potent oxidant with a high redox potential and greater stability than the hydroxyl radical. mdpi.com However, persulfate requires activation to generate these radicals efficiently. researchgate.netmdpi.com Cerium-based catalysts are effective for this activation due to the Ce(III)/Ce(IV) redox cycle. researchgate.netaloki.hu

The activation mechanism involves the reaction of Ce(III) with the persulfate anion, which breaks the peroxide bond to generate a sulfate radical and Ce(IV).

Ce³⁺ + S₂O₈²⁻ → Ce⁴⁺ + SO₄⁻• + SO₄²⁻

The Ce(IV) can then be reduced back to Ce(III) by reacting with another persulfate ion or other species in the solution, thereby completing the catalytic cycle and generating more radicals. This process has been successfully applied to the degradation of various organic pollutants in wastewater. researchgate.netaloki.hu The use of cerium-based materials, sometimes supported on materials like biochar, offers an efficient and eco-friendly approach to persulfate-based AOPs. aloki.hu

Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of cerium-based materials is a complex interplay of redox properties, surface defects, and interactions with other components of the catalytic system. Understanding these phenomena at a molecular level is crucial for the design of more efficient and selective catalysts.

The cornerstone of cerium's catalytic activity is the facile and reversible transition between its two stable oxidation states: Ce³⁺ and Ce⁴⁺. researchgate.net This Ce(III)/Ce(IV) redox couple is central to numerous catalytic cycles, particularly in oxidation reactions. The ability of cerium to readily switch between these states allows it to act as an oxygen buffer, storing and releasing oxygen as needed during a reaction. mdpi.com

In a typical catalytic cycle, Ce⁴⁺ can be reduced to Ce³⁺ by a reducing agent (e.g., CO, NH₃), creating an oxygen vacancy in the ceria lattice. Subsequently, the Ce³⁺ can be re-oxidized to Ce⁴⁺ by an oxidizing agent (e.g., O₂, NO), replenishing the lattice oxygen. This redox cycle is fundamental to the mechanism of many catalytic processes, including the three-way catalysis for automotive exhaust treatment. researchgate.net The redox potential of the Ce(IV)/Ce(III) couple can be tuned by incorporating other elements into the ceria lattice, which in turn influences the catalytic performance. acs.org Recent research has highlighted the importance of controlling the Ce(IV)/Ce(III) redox couple in developing cerium complexes as homogeneous catalysts for a variety of organic transformations under mild conditions. acs.org The synergistic effect between copper and cerium, facilitated by the redox equilibrium Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺, is a key factor in the enhanced activity of CuO-CeO₂ catalysts for CO oxidation. nju.edu.cn

The table below summarizes the fundamental reactions involving the Ce(III)/Ce(IV) redox couple in a catalytic cycle.

| Interactive Data Table: Ce(III)/Ce(IV) Redox Cycle | | :--- | :--- | | Reaction Step | Description | | Reduction | CeO₂ + Reductant → Ce₂O₃ + Oxidized Reductant | | Oxygen Vacancy Formation | 2Ce⁴⁺ + O²⁻ → 2Ce³⁺ + Vₒ (oxygen vacancy) + ½O₂ | | Oxidation | Ce₂O₃ + Oxidant → 2CeO₂ + Reduced Oxidant | | Oxygen Vacancy Annihilation | 2Ce³⁺ + Vₒ + ½O₂ → 2Ce⁴⁺ + O²⁻ |

This table illustrates the simplified, fundamental steps of the redox cycle. The actual mechanism can be more complex depending on the specific reaction and catalyst composition.

Directly linked to the Ce(III)/Ce(IV) redox couple is the formation of oxygen vacancies (OVs) in the ceria lattice. acs.org These vacancies are point defects that arise from the removal of oxygen atoms and are critical to ceria's remarkable oxygen storage capacity (OSC). acs.orgresearchgate.net The OSC is a measure of a material's ability to store and release oxygen. tandfonline.com

Oxygen vacancies act as active sites for the adsorption and activation of reactant molecules. researchgate.net For instance, in the water-gas shift reaction, OVs facilitate the dissociation of water molecules. tandfonline.com The presence of OVs enhances the mobility of lattice oxygen, which is a crucial factor in many oxidation reactions. mdpi.com The concentration of OVs can be significantly influenced by doping the ceria lattice with other cations. tandfonline.comresearchgate.net For example, introducing zirconium into the ceria lattice to form CeO₂-ZrO₂ mixed oxides can enhance the OSC and the mobility of oxygen. tandfonline.com Similarly, doping with trivalent cations like La³⁺ or Y³⁺ can also create additional oxygen vacancies. tandfonline.com The morphology of the ceria nanocrystals also plays a role; for instance, cubic (100) facets of ceria have been shown to exhibit considerable OSC at lower temperatures. nih.gov

The table below presents data on the oxygen storage capacity of various ceria-based materials.

| Interactive Data Table: Oxygen Storage Capacity (OSC) of Ceria-Based Materials | | :--- | :--- | :--- | | Material | OSC (μmol-O / g) | Temperature (°C) | | Irregularly shaped CeO₂ | - | >400 nih.gov | | CeO₂ nanocrystals with cubic facets | Considerable | 150 nih.gov | | κ-Ce₂Zr₂O₈ | 650 | 200 rsc.org | | Ce₀.₅Zr₀.₄Ti₀.₁O₂ | 1310 | 200 rsc.org |

This data highlights how morphology and composition can significantly impact the oxygen storage capacity of ceria-based materials.

In the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), cerium-based catalysts have emerged as promising alternatives to conventional vanadium-based systems. mdpi.comrsc.org The reaction over these catalysts can proceed through two primary mechanisms: the Eley-Rideal (E-R) mechanism and the Langmuir-Hinshelwood (L-H) mechanism. mdpi.comresearchgate.net

In the Eley-Rideal (E-R) mechanism , one of the reactants is adsorbed onto the catalyst surface while the other reacts with it from the gas phase. In the context of NH₃-SCR, this typically involves the reaction of gaseous NO with adsorbed NH₃ species. mdpi.com

In the Langmuir-Hinshelwood (L-H) mechanism , both reactants are adsorbed onto adjacent active sites on the catalyst surface before they react. mdpi.com For NH₃-SCR, this would involve the reaction between adsorbed NH₃ and adsorbed NOx species.

The dominant reaction pathway depends on various factors, including the reaction temperature and the specific composition of the catalyst. rsc.orgnih.gov For instance, over some CeO₂-WO₃/TiO₂ catalysts, the reaction primarily follows the E-R mechanism in the temperature range of 150-350 °C. nih.gov In contrast, for Ce-Nb oxide catalysts, both mechanisms contribute, with the E-R mechanism being more significant at higher temperatures. rsc.org In some cases, the catalyst support can influence the mechanism; for example, NH₃-SCR was found to proceed via an L-H mechanism on a bare TiO₂ support, while an E-R mechanism was observed on V-containing catalysts. mdpi.com

The choice of support material and the introduction of dopants can profoundly alter the physicochemical properties of cerium-based catalysts, thereby influencing reaction pathways and product selectivity. mdpi.commdpi.com

Catalyst Support: A support can affect the dispersion of the active ceria phase, the surface area of the catalyst, and the interaction between the active phase and the support. For example, using TiO₂ as a support for ceria in SCR catalysts is common. nih.gov The interaction between CeO₂ and TiO₂ can enhance the catalytic activity.

Doping: Doping the ceria lattice with other metal ions is a widely used strategy to improve its catalytic performance. mdpi.com Dopants can:

Enhance Redox Properties: Doping with elements like copper can create synergistic effects (e.g., Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺) that improve the catalyst's redox capabilities and low-temperature activity. nih.gov

Increase Surface Acidity: The introduction of tungsten oxide (WO₃) can increase the number of Brønsted acid sites, which are important for NH₃ adsorption in SCR. mdpi.comnih.gov

Improve Thermal Stability: Zirconium is often added to ceria to form solid solutions (CeO₂-ZrO₂) that exhibit enhanced thermal stability and prevent sintering at high temperatures. tandfonline.com

Modify Reaction Pathways: The addition of lithium to ceria-based catalysts for the oxidative coupling of methane has been shown to change the reaction pathway and enhance the production of ethylene (B1197577) and ethane. researchgate.net Doping with bismuth in cerium oxide catalysts for dimethyl carbonate synthesis influences the surface population of oxygen vacancies, which is a key parameter in the reaction mechanism. sciopen.com

The table below provides examples of how different dopants affect the properties of cerium-based catalysts.

| Interactive Data Table: Effect of Dopants on Cerium-Based Catalysts | | :--- | :--- | :--- | | Dopant | Effect | Application Example | | Copper (Cu) | Enhances redox properties and low-temperature activity. mdpi.comnih.gov | CO oxidation, NH₃-SCR | | Zirconium (Zr) | Improves thermal stability and oxygen storage capacity. tandfonline.comscientific.net | Three-way catalysis, various oxidation reactions | | Tungsten (W) | Increases surface acidity and enhances SCR activity. mdpi.comnih.gov | NH₃-SCR | | Manganese (Mn) | Improves low-temperature SCR activity. mdpi.com | NH₃-SCR | | Bismuth (Bi) | Modifies the concentration of oxygen vacancies. sciopen.com | Dimethyl carbonate synthesis | | Lithium (Li) | Alters reaction pathways in methane oxidation. researchgate.net | Oxidative coupling of methane |

The initial step in any heterogeneous catalytic reaction is the adsorption of reactant molecules onto the catalyst surface. researchgate.netresearchgate.net The nature of the active sites and the strength of adsorption are critical in determining the catalytic activity and selectivity.

In cerium-based catalysts, several types of active sites have been identified:

Lewis Acid Sites: These are typically associated with coordinatively unsaturated Ce⁴⁺ ions. They are important for the adsorption of basic molecules like NH₃. rsc.orgmdpi.com

Brønsted Acid Sites: These sites are capable of donating protons and are often formed by the interaction of ceria with other oxides, such as WO₃ or SO₄²⁻. mdpi.combohrium.com They play a role in adsorbing NH₃ as NH₄⁺ ions.

Oxygen Vacancies: As discussed earlier, these are crucial active sites for the activation of molecules like O₂, H₂O, and CO₂. tandfonline.comresearchgate.net

Ce³⁺ Ions: The presence of Ce³⁺ ions, often associated with oxygen vacancies, is also vital for the catalytic process. nih.govacs.org

The adsorption behavior of reactants depends on the specific catalyst formulation and the reaction conditions. For example, in NH₃-SCR, NH₃ can adsorb on both Lewis and Brønsted acid sites. mdpi.com The adsorption of CO on ceria surfaces can be either weak, involving electrostatic interactions, or strong, forming carbonate species. researchgate.net In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are invaluable tools for studying these surface adsorption phenomena and identifying the reactive intermediates during a catalytic reaction. mdpi.comnih.gov

Materials Science and Engineering Applications

Precursor for Advanced Cerium-based Functional Materials

Cerium nitrate (B79036) serves as a crucial starting material, or precursor, for the synthesis of a variety of advanced functional materials. Its solubility and reactivity make it an ideal candidate for processes that require the homogeneous incorporation of cerium ions into a material's matrix.

Cerium nitrate is instrumental in the production of specialized ceramics and glasses, particularly through sol-gel processes. In this method, cerium nitrate is dissolved and undergoes hydrolysis and condensation reactions to form a stable sol, which is then converted into a gel and subsequently a solid material. This technique allows for the creation of uniform, amorphous, glass-like cerium-based coatings at relatively low temperatures. csic.es

These materials, often referred to as bioactive glasses, can be doped with cerium to enhance their properties for biomedical applications. acs.orgnih.gov The introduction of cerium via cerium nitrate can improve the chemical durability of the glass. acs.org For instance, cerium-doped bioactive glasses are being developed for use in orthopedic implants, where they can promote bone regeneration. acs.org The most common precursor for introducing trivalent cerium (Ce³⁺) into these sol-gel glasses is cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O). acs.orgnih.gov The final oxidation state of cerium (Ce³⁺ or Ce⁴⁺) in the glass is influenced by factors like thermal treatment and the partial pressure of oxygen during stabilization. acs.orgnih.gov

Table 1: Cerium Precursors in Sol-Gel Glass Synthesis

| Cerium Ion | Common Precursor |

|---|---|

| Ce³⁺ | Cerium(III) nitrate hexahydrate |

| Ce⁴⁺ | Ceric ammonium (B1175870) nitrate, Cerium(IV) sulfate (B86663) |

Data sourced from multiple scientific reviews on bioactive glasses. acs.orgnih.gov

Cerium nitrate is a key precursor in the synthesis of phosphors, which are materials that exhibit luminescence. Cerium-doped materials are particularly important for their ability to convert various forms of energy (like UV light or electrons) into visible radiation, making them useful in displays and lighting. doi.org

One notable example is the synthesis of cerium-activated yttrium silicate (B1173343) (Y₂SiO₅:Ce) phosphors, which are efficient blue-emitting materials. doi.orgum.edu.mtum.edu.mt In the synthesis process, yttrium-cerium nitrate acts as the oxidizer in a gel-combustion method. doi.orgum.edu.mt This method allows for the creation of well-crystallized phosphor powders at specific temperatures. doi.org Research has shown that processing techniques, such as the use of ultrasound during synthesis, can positively affect the structural and luminescent properties of the final phosphor, leading to smaller particle sizes and enhanced luminescence. doi.orgum.edu.mt

Cerium nitrate is also used to create other types of phosphors, such as cerium-doped hexagonal boron nitride (h-BN), which emits a deep-blue light and has potential applications in anti-counterfeiting technologies. nih.gov The synthesis involves dissolving boric acid, melamine, and cerium nitrate, followed by pyrolysis and re-heating to enhance crystallinity and luminescence. nih.gov

Table 2: Research Findings on Cerium Nitrate-Derived Phosphors

| Phosphor Material | Precursors | Synthesis Method | Key Finding |

|---|---|---|---|

| Y₂SiO₅:Ce | Yttrium-cerium nitrate, TEOS, Aspartic acid | Sonication gel-combustion | Ultrasound treatment enhanced luminescent performance by up to 151%. doi.orgum.edu.mt |

Corrosion Inhibition and Protective Coatings

One of the most extensively researched applications of cerium nitrate is in the field of corrosion protection. It serves as an environmentally friendly alternative to toxic chromium-based inhibitors. The mechanism generally involves the precipitation of cerium oxides or hydroxides at cathodic sites on a metal's surface, which stifles the corrosion reaction. nih.gov

Cerium nitrate is frequently incorporated into sol-gel coatings to provide active corrosion protection for various metals, including aluminum, magnesium, and steel alloys. csic.esnih.govumons.ac.be These hybrid organic-inorganic sol-gel films act as a physical barrier, and the addition of cerium nitrate provides a "smart" self-healing capability. umons.ac.be

When the coating is damaged, environmental triggers cause the cerium ions to leach from the sol-gel matrix and precipitate as protective oxides/hydroxides in the defect area, inhibiting further corrosion. nih.govua.pt Studies have demonstrated that doping sol-gel coatings with an optimal concentration of cerium nitrate significantly improves the corrosion resistance of the underlying metal substrate, such as AA2024 aluminum alloy and 316L stainless steel. nih.govua.pt For example, research on Si/Zr sol-gel coatings on galvanized steel found that a concentration of 650 ppm of Ce(III) offered the best long-term corrosion protection. umons.ac.be Similarly, nano-TiO₂ coatings doped with 1.2% cerium nitrate showed excellent corrosion protection for stainless steel, both with and without UV illumination. nih.gov

To enhance the efficiency and control the release of the corrosion inhibitor, cerium nitrate can be encapsulated within micro or nanocontainers. This approach is a cornerstone of developing advanced self-healing coatings. The inhibitor is stored in tiny capsules, which are dispersed throughout the coating matrix (e.g., an epoxy resin). bohrium.comacs.org

When mechanical damage like a scratch occurs, the microcapsules rupture, releasing the cerium nitrate into the damaged area. acs.orgacs.org The released cerium ions then react with the local environment to form a passive, protective layer of cerium oxides or hydroxides, effectively "healing" the breach and preventing corrosion from starting. bohrium.comacs.orgnih.gov Poly(urea-formaldehyde) (PUF) is a common shell material for encapsulating water-soluble cerium nitrate. acs.org Research has shown that the healing performance of these coatings is dependent on the concentration of the encapsulated cerium nitrate and the weight percentage of the microcapsules within the coating. acs.org For instance, in one study, epoxy coatings containing 10 wt% of these microcapsules demonstrated the most effective self-healing performance. nih.gov

Applications in Photomask Production and Liquid Crystal Displays: Chrome Etchants

In the electronics industry, a specific double salt of cerium nitrate, ceric ammonium nitrate, is a critical component of chrome etchants. fishersci.co.uktransene.comwikipedia.org These etchants are used in the fabrication of photomasks and in the production of liquid crystal displays (LCDs). grandviewresearch.comaksci.comottokemi.com

Photomasks are high-precision plates containing a microscopic pattern of a circuit, which are used to transfer this pattern onto semiconductor wafers during photolithography. The patterns are often made of a thin layer of chrome on a glass substrate. google.com Wet etching with a ceric ammonium nitrate-based solution is a common method to selectively remove the chrome, creating the desired pattern with high precision and clean edges. transene.comgoogle.com The etchant is compatible with the photoresists used to define the pattern. transene.comtransene.com Similarly, in the manufacturing of LCDs, these etchants are employed for patterning the thin chrome films used as electrodes or light-blocking layers. fishersci.co.ukgrandviewresearch.comgoogle.com The demand for high-quality displays in consumer electronics continues to drive the use of ceric ammonium nitrate in this application. grandviewresearch.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Nitric acid, cerium salt (Cerium(III) nitrate) | Ce(NO₃)₃ |

| Ceric ammonium nitrate | (NH₄)₂Ce(NO₃)₆ |

| Yttrium silicate | Y₂SiO₅ |

| Boric acid | H₃BO₃ |

| Melamine | C₃H₆N₆ |

| Epoxy resin | (Variable) |

| Poly(urea-formaldehyde) | (Variable) |

| Aluminum | Al |

| Magnesium | Mg |

| 316L Stainless Steel | (Alloy) |

| AA2024 Aluminum Alloy | (Alloy) |

| Tetraethyl orthosilicate (B98303) (TEOS) | Si(OC₂H₅)₄ |

| 3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPTMS) | C₁₀H₂₀O₅Si |

| Zirconium(IV) propoxide (ZTP) | Zr(OCH₂CH₂CH₃)₄ |

| Titanium dioxide (Titania) | TiO₂ |

Role in Steel Manufacturing Processes

Cerium nitrate serves multiple functions in modern steel manufacturing, primarily aimed at enhancing the quality and properties of the final product. Its application addresses the need to control and eliminate impurities that can compromise the mechanical characteristics of steel.

One of the primary roles of cerium nitrate is as a precursor for cerium additions that act as scavengers for detrimental elements like oxygen and sulfur. samaterials.com When introduced into the steel melt, cerium forms highly stable oxysulfides. samaterials.com This process effectively removes free oxygen and sulfur from the molten steel, preventing the formation of undesirable inclusions that can lead to brittleness and reduced toughness. samaterials.com Furthermore, cerium can combine with trace impurity elements such as lead and antimony, rendering them less harmful to the steel's properties. samaterials.com

In addition to impurity control, cerium-based compounds derived from cerium nitrate are utilized in surface treatment processes for steel. Solutions containing cerium(IV) in nitric acid have been shown to effectively and rapidly dissolve the outer surface of stainless steel. iaea.org This characteristic is particularly valuable for the chemical decontamination of steel surfaces, for instance, in the nuclear industry, where it is used to remove contaminated layers from equipment. iaea.orgsoton.ac.uk The process can also remove paint and organic films like oil and grease, eliminating the need for separate pre-treatment steps. iaea.org

Table 1: Functions of Cerium Nitrate in Steel Manufacturing

| Application Area | Function of Cerium (from Cerium Nitrate) | Benefit |

| Melt Treatment | Scavenging of oxygen and sulfur | Formation of stable oxysulfides, preventing detrimental inclusions. samaterials.com |

| Control of trace elements | Combines with impurities like lead and antimony. samaterials.com | |

| Surface Treatment | Chemical dissolution of surface layers | Effective for decontamination and cleaning of stainless steel. iaea.org |

Catalytic Component in Fluid Catalytic Cracking (FCC) Processes

In the petroleum refining industry, the Fluid Catalytic Cracking (FCC) process is essential for converting heavy crude oil fractions into more valuable lighter products like gasoline. Cerium nitrate is a key precursor in the manufacture of FCC catalysts, which are typically based on zeolite materials. samaterials.commdpi.com

The addition of rare earth elements, particularly cerium and lanthanum, significantly enhances the performance of FCC catalysts. worktribe.com Cerium nitrate is used during catalyst synthesis to impregnate an alumina (B75360) or silica-alumina support with cerium, which is then converted to cerium oxide (ceria, CeO₂) upon calcination. mdpi.commdpi.com This ceria component imparts several crucial benefits:

Enhanced Hydrothermal Stability: The FCC process involves high temperatures and steam. Ceria helps to stabilize the zeolite structure, preventing the loss of acid sites which are crucial for the cracking reactions. samaterials.comworktribe.commrforum.com

Metal Passivation: Crude oil feedstocks often contain metal contaminants like vanadium and nickel, which deposit on the catalyst and poison it, reducing its activity and selectivity. worktribe.com Cerium is effective at passivating these metals, particularly vanadium, mitigating their harmful effects and extending the catalyst's lifespan. worktribe.commrforum.com

Improved Catalytic Activity: Ceria enhances the reactivity of the catalyst, contributing to higher conversion rates of heavy hydrocarbons. samaterials.com

Emissions Reduction: Ceria's ability to store and release oxygen makes it a valuable component in catalysts designed to reduce emissions from the FCC regenerator. mdpi.com It can aid in the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) and play a role in mitigating nitrogen oxide (NOx) emissions. mdpi.commdpi.com For example, it is proposed that ceria can trap NO₂ as cerium nitrate in the regenerator, which is then decomposed in the FCC riser. mdpi.com

Cerium nitrate is therefore a critical ingredient for producing robust and efficient FCC catalysts that can handle challenging feedstocks while meeting performance and environmental requirements. samaterials.com

Thin Film Deposition using Cerium Nitrate Electrolytes

Cerium nitrate is widely used as a key component in electrolytes for the deposition of cerium-based thin films. These films are developed for a range of applications, most notably for corrosion protection and as functional layers in electrochemical devices like solid oxide fuel cells (SOFCs). researchgate.netresearchgate.netmit.edu Various deposition techniques utilize cerium nitrate solutions, including electrodeposition, spray pyrolysis, and hydrothermal methods.

In the context of corrosion inhibition, thin cerium oxide or cerium conversion coatings are deposited onto metallic substrates such as aluminum alloys, zinc, and steel. researchgate.netresearchgate.netmdpi.com Cathodic electrodeposition is a common method where a cerium oxide layer is formed from an aqueous cerium nitrate electrolyte. researchgate.netresearchgate.net The use of cerium nitrate is often preferred over cerium chloride to avoid the potential for chloride ions to trigger corrosion in the substrate. researchgate.net The pH of the cerium nitrate electrolyte is a critical parameter that significantly influences the deposition process and the quality of the resulting anti-corrosion coating. researchgate.net Research has also explored using cerium nitrate in novel electrolytes, such as deep eutectic solvents, to form these protective layers. mdpi.com

Beyond corrosion protection, cerium nitrate serves as a precursor salt in the fabrication of electrolyte thin films for SOFCs. For instance, gadolinia-doped ceria (CGO) thin films, which are promising electrolyte materials for intermediate-temperature SOFCs, can be deposited by spray pyrolysis using a precursor solution containing cerium nitrate. mit.edu Similarly, electrophoretic deposition (EPD) has been used to create thin-film electrolyte membranes where the necessary ceria-based powders were synthesized using cerium nitrate as a starting material. mdpi.com Hydrothermal synthesis is another technique where cerium nitrate solutions are used to grow nanostructured films, such as CeO₂ nanorods, for applications in electrochromic devices. ijettjournal.org

Table 2: Thin Film Deposition Techniques Using Cerium Nitrate

| Deposition Technique | Application of Thin Film | Role of Cerium Nitrate | Substrate Examples |

| Cathodic Electrodeposition | Corrosion Protection | Electrolyte source of cerium. researchgate.netresearchgate.net | Zinc, Steel, Aluminum Alloys. researchgate.netresearchgate.netmdpi.com |

| Spray Pyrolysis | Solid Oxide Fuel Cell (SOFC) Electrolytes | Precursor salt for ceria-based films. mit.edu | (Not specified in source) |

| Electrophoretic Deposition (EPD) | SOFC Electrolyte Membranes | Starting material for electrolyte powder synthesis. mdpi.com | Porous NiO-based anodes. mdpi.com |

| Hydrothermal Synthesis | Electrochromic Devices | Precursor for nanostructure growth. ijettjournal.org | FTO-coated glass. ijettjournal.org |

Coordination Chemistry of Cerium Nitrate Complexes

Synthesis of Cerium(IV) and Cerium(III) Nitrate (B79036) Complexes with Advanced Ligands

The synthesis of cerium nitrate complexes often involves the reaction of a cerium(III) or cerium(IV) salt with a suitable ligand. The choice of the cerium precursor, ligand, and reaction conditions plays a critical role in determining the oxidation state of the cerium ion and the final structure of the complex. nih.govbohrium.comnih.gov

The reaction of ceric ammonium (B1175870) nitrate (CAN), (NH₄)₂Ce(NO₃)₆, with bidentate phosphine (B1218219) oxides such as 4,5‐bis(diphenylphosphine oxide)‐9,9‐dimethylxanthene (L¹), oxydi‐2,1‐phenylene bis(diphenylphosphine dioxide) (L²), 1,2‐bis(diphenylphosphino)ethane dioxide (L³), and 1,4‐bis(diphenylphosphino)butane dioxide (L⁴) has been investigated. These reactions yield a variety of Ce(IV) complexes. sciprofiles.com For example, the reaction of an excess of solid CAN with a solution of L¹ in dichloromethane (B109758) (CH₂Cl₂) forms the 1:1 complex Ce(NO₃)₄L¹. soton.ac.uk Biphasic reactions involving aqueous CAN and chlorocarbon solutions of the ligands have also been employed to synthesize these complexes. soton.ac.uk

Interestingly, the reaction of Ce(NO₃)₃·6H₂O with L¹ in hot ethanol (B145695) results in the formation of the Ce(III) complex [Ce(NO₃)₂L¹₂][NO₃]. soton.ac.uk The synthesis of Ce(NO₃)₄(R₃PO)₂ (where R = Et, Bu, Cy, Oct) is achieved through the reaction of acetone (B3395972) solutions of CAN with trialkylphosphine oxides (R₃PO). This is followed by a slower reaction to form the ionic complex [Ce(NO₃)₃(R₃PO)₃][NO₃]. researchgate.net

Cerium(III) nitrate hexahydrate reacts with Schiff base ligands and amino acids to form ternary complexes. For instance, complexes of the type [Ce(L)(AA)NO₃]·2H₂O have been synthesized, where L is the deprotonated 2,3-dimethyl-1-phenyl-4-salicylidene-3-pyrazolin-5-one (an ONO donor) and AA represents various amino acids (N and/or O donors) like L-tryptophan, L-tyrosine, L-cysteine, L-leucine, and L-serine. primescholars.com The synthesis is typically carried out by reacting the components in a 1:1:1 molar ratio and adjusting the pH with a dilute ammonia (B1221849) solution to induce precipitation of the solid complexes. primescholars.com

The synthesis of a novel Ce(IV) complex from cerium(III) nitrate hexahydrate and the benzoxazine (B1645224) dimer 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol) (MMD), an N,O-donor ligand, has also been reported. nih.gov In this case, the Ce(III) precursor undergoes oxidation during the complexation process. nih.gov Furthermore, the reaction of [Ce(NR₂)₃] (R = SiMe₃) with LiNO₃ in the presence of 2,2,2-cryptand yields the Ce(III) "ate" complex, [Li(2,2,2-cryptand)][Ce(κ²-O₂NO)(NR₂)₃]. nih.gov

The reaction of cerium(III) nitrate hexahydrate with sodium benzoate (B1203000) in anhydrous methanol (B129727) leads to the formation of a white precipitate containing Ce(III) ions. frontiersin.org This precipitate can then be used to synthesize mixed-valent cerium oxo clusters. frontiersin.org

Structural Elucidation of Cerium Nitrate Complexes

The determination of the structure of cerium nitrate complexes is crucial for understanding their chemical and physical properties. X-ray diffraction and various spectroscopic techniques are powerful tools for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline complex.

The crystal structure of [Ce(NO₃)₄(Cy₃PO)₂] reveals a bicapped square antiprism geometry around the cerium ion, with a coordination number of 10. staffs.ac.uk The phosphine oxide ligands are in axial positions, and the nitrate groups form an equatorial belt. staffs.ac.uk In the ionic complex [Ce(NO₃)₃(Et₃PO)₃][NO₃], the geometry around the Ce(IV) ion is best described as a tricapped trigonal prism. staffs.ac.uk

For the Ce(IV) complex with the bidentate phosphine oxide L¹, Ce(NO₃)₄L¹, the coordination geometry is a sphenocorona. soton.ac.uk The complex [Ce(NO₃)₃L³₂][NO₃]·CHCl₃ exhibits a geometry best described as a bicapped square antiprism. soton.ac.uk

In the case of the Ce(IV)-MMD complex, the Ce(IV) center is coordinated to two nitrate ligands and two bidentate MMD ligands, where the MMD ligands are N-protonated and O,O-deprotonated. nih.gov The crystal structure of the Ce(III) complex with dibenzo-18-crown-6, Ce(NO₃)₃·L, shows that the cerium ion is coordinated to the six oxygen atoms of the crown ether and three bidentate nitrate groups, resulting in a coordination number of 12. sioc-journal.cn

X-ray diffraction studies on aqueous solutions of cerium nitrate have shown the presence of long-range order of ions, indicated by prepeaks in the diffraction intensity curves. researchgate.net These studies suggest that in concentrated solutions, complex formation between the cation and anion occurs. researchgate.net

Table 1: Selected Crystallographic Data for Cerium Nitrate Complexes

| Complex | Crystal System | Space Group | Ce Coordination Number | Geometry | Ref. |

|---|---|---|---|---|---|

| [Ce(NO₃)₄(Cy₃PO)₂] | - | - | 10 | Bicapped square antiprism | staffs.ac.uk |

| [Ce(NO₃)₃(Et₃PO)₃][NO₃] | - | - | - | Tricapped trigonal prism | staffs.ac.uk |

| Ce(NO₃)₄L¹ | Triclinic | P-1 | - | Sphenocorona | soton.ac.uk |

| [Ce(NO₃)₃L³₂][NO₃]·CHCl₃ | - | - | - | Bicapped square antiprism | soton.ac.uk |

| Ce(NO₃)₃·(dibenzo-18-crown-6) | Tetragonal | P4₁2₁2 | 12 | - | sioc-journal.cn |

L¹ = 4,5‐bis(diphenylphosphine oxide)‐9,9‐dimethylxanthene; L³ = 1,2‐bis(diphenylphosphino)ethane dioxide; MMD = 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol)